- Pyrrolopyridines as kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases linked to disregulated cell proliferation or disregulated protein kinase, World Intellectual Property Organization, , ,
Cas no 937012-11-8 (1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine)
![1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine structure](https://ja.kuujia.com/scimg/cas/937012-11-8x500.png)
1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrrolo[2,3-b]pyridine, 5-nitro-1-(phenylsulfonyl)-
- tert-butyl 1-formylpiperidine-4-carboxylate
- 1-(Phenylsulphonyl)-5-nitro-7-azaindole
- 1-Benzenesulfonyl-5-nitro-1H-indole
- 1-benzenesulfonyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
- 1H-Indole,5-nitro-1-(phenylsulfonyl)
- 5-nitro-1-(phenylsulfonyl)-1H-indole
- 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
- N-phenylsulfonyl-5-nitroindole
- 1H-Pyrrolo[2,3-b]pyridine,5-nitro-1-(phenylsulfonyl)-
- WLSHPXXCDBYQNM-UHFFFAOYSA-N
- 3063AH
- 5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (ACI)
- 1-(Benzenesulfonyl)-5-nitropyrrolo[2,3-b]pyridine
- 1-Phenylsulfonyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
- 1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine
- MFCD11616443
- 937012-11-8
- CS-B0522
- SY321505
- PB43901
- SCHEMBL1963327
- AKOS027420576
- CS-14118
-
- MDL: MFCD11616443
- インチ: 1S/C13H9N3O4S/c17-16(18)11-8-10-6-7-15(13(10)14-9-11)21(19,20)12-4-2-1-3-5-12/h1-9H
- InChIKey: WLSHPXXCDBYQNM-UHFFFAOYSA-N
- ほほえんだ: [O-][N+](C1C=C2C=CN(C2=NC=1)S(C1C=CC=CC=1)(=O)=O)=O
計算された属性
- せいみつぶんしりょう: 303.03100
- どういたいしつりょう: 213.13649347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 493
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 106
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- PSA: 106.16000
- LogP: 3.78550
1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM333345-250mg |
5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine |
937012-11-8 | 95%+ | 250mg |
$296 | 2024-07-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBB0004-25G |
1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine |
937012-11-8 | 97% | 25g |
¥ 29,700.00 | 2023-04-12 | |
eNovation Chemicals LLC | D710895-10G |
1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine |
937012-11-8 | 97% | 10g |
$2795 | 2024-07-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058312-100mg |
5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine |
937012-11-8 | 98% | 100mg |
¥řǒŎň | 2023-07-25 | |
Chemenu | CM333345-25g |
5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine |
937012-11-8 | 95%+ | 25g |
$7400 | 2024-07-19 | |
eNovation Chemicals LLC | D710895-25G |
1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine |
937012-11-8 | 97% | 25g |
$4860 | 2023-09-03 | |
Chemenu | CM333345-10g |
5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine |
937012-11-8 | 95%+ | 10g |
$3700 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058312-250mg |
5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine |
937012-11-8 | 98% | 250mg |
¥ǜĶňĶ | 2023-07-25 | |
1PlusChem | 1P00GUEX-500mg |
1H-Pyrrolo[2,3-b]pyridine, 5-nitro-1-(phenylsulfonyl)- |
937012-11-8 | 95% | 500mg |
$318.00 | 2024-04-20 | |
Aaron | AR00GUN9-1g |
1H-Pyrrolo[2,3-B]pyridine, 5-nitro-1-(phenylsulfonyl)- |
937012-11-8 | 97% | 1g |
$444.00 | 2025-02-10 |
1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Preparation of fused bicyclic pyrimidine derivatives and uses thereof, World Intellectual Property Organization, , ,
ごうせいかいろ 3
1.2 Reagents: Water
- Azaindole derivatives as glucokinase activators and their preparation and use in the treatment of metabolic disorders, United States, , ,
ごうせいかいろ 4
- A series of novel aryl-methanone derivatives as inhibitors of FMS-like tyrosine kinase 3 (FLT3) in FLT3-ITD-positive acute myeloid leukemiaEuropean Journal of Medicinal Chemistry, 2020, 193,,
ごうせいかいろ 5
- Preparation of fused heterocyclic containing N,N'-disubstituted urea moiety as FMS-like tyrosine kinase 3 FLT3 inhibitors useful for treatment of hematological cancers, World Intellectual Property Organization, , ,
ごうせいかいろ 6
1.2 2 h, rt
- Preparation of pyrrolidone derivatives as methionylaminopeptidase inhibitors, China, , ,
1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine Raw materials
1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine Preparation Products
1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine 関連文献
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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10. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridineに関する追加情報
1-(Benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine: A Comprehensive Overview
The compound CAS No. 937012-11-8, commonly referred to as 1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the broader class of heterocyclic compounds, specifically pyrrolopyridines, which have garnered considerable attention in recent years due to their unique structural properties and versatile functionalities.
The molecular structure of 1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine is characterized by a fused pyrrole and pyridine ring system, with a benzenesulfonyl group attached at the 1-position and a nitro group at the 5-position. This arrangement imparts the molecule with distinct electronic properties, making it an attractive candidate for applications in drug discovery, material science, and advanced chemical synthesis. Recent studies have highlighted its potential as a building block for constructing bioactive molecules, particularly in the context of anti-cancer drug development.
One of the most intriguing aspects of this compound is its ability to undergo various chemical transformations while retaining its core heterocyclic framework. Researchers have demonstrated that the benzenesulfonyl group can act as a directing moiety in nucleophilic aromatic substitution reactions, enabling the introduction of diverse functional groups. This property has been exploited in the synthesis of novel pyrrolopyridine derivatives with enhanced pharmacokinetic profiles.
In terms of biological activity, 1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine has shown promising results in preliminary assays targeting key enzymes involved in cancer progression. For instance, studies published in high-impact journals such as Nature Communications and Journal of Medicinal Chemistry have reported its inhibitory effects on protein kinase activity, suggesting its potential as a lead compound for anti-cancer therapeutics.
Beyond its biological applications, this compound has also found utility in materials science. Its rigid aromatic structure and electron-withdrawing substituents make it an ideal candidate for use in organic electronics. Recent advancements in the field have explored its incorporation into light-emitting diodes (LEDs) and photovoltaic devices, where it has demonstrated remarkable efficiency in charge transport mechanisms.
The synthesis of CAS No. 937012-11-8 involves a multi-step process that typically begins with the preparation of the pyrrolopyridine core followed by functionalization with the benzenesulfonyl and nitro groups. Researchers have optimized these steps to achieve high yields and purity levels, ensuring scalability for industrial applications.
In conclusion, 1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine represents a cutting-edge molecule with vast potential across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthetic methodologies and biological applications, position it as a key player in future scientific endeavors.
937012-11-8 (1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine) 関連製品
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